N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Catalog No.
S3175887
CAS No.
2034633-88-8
M.F
C15H13NO3S2
M. Wt
319.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl...

CAS Number

2034633-88-8

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-3-carboxamide

Molecular Formula

C15H13NO3S2

Molecular Weight

319.39

InChI

InChI=1S/C15H13NO3S2/c17-14(11-4-7-20-9-11)16-10-15(18,12-3-5-19-8-12)13-2-1-6-21-13/h1-9,18H,10H2,(H,16,17)

InChI Key

FNODIYAEBYBCKX-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(CNC(=O)C2=CSC=C2)(C3=COC=C3)O

Solubility

not available

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a complex organic compound notable for its unique structural features, which include a furan ring, a thiophene ring, and a carboxamide functional group. This compound is characterized by its molecular formula C15H13N1O3S2C_{15}H_{13}N_{1}O_{3}S_{2} and a molecular weight of approximately 303.3 g/mol. The presence of both furan and thiophene rings contributes to its chemical reactivity and potential interactions with biological systems, making it an interesting subject for research in medicinal chemistry and materials science.

Involving N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide typically include multi-step organic reactions. Common reagents used in these reactions may involve oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Specific reaction conditions, including temperature and solvent choice, are crucial for optimizing yields and product purity.

The compound can undergo various transformations, such as:

  • Oxidation: The hydroxyl group can be oxidized to yield a carbonyl compound.
  • Substitution Reactions: The thiophene or furan rings can participate in electrophilic or nucleophilic substitutions, introducing different functional groups.

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves several steps:

  • Preparation of Intermediates: Starting materials such as furan derivatives and thiophene derivatives are prepared.
  • Condensation Reactions: The intermediates undergo condensation to form the core structure.
  • Functionalization: Additional functional groups are introduced through various synthetic routes including acylation or alkylation.
  • Purification: The final product is purified using techniques like recrystallization or chromatography.

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide has promising applications in:

  • Pharmaceuticals: Due to its potential therapeutic properties, it may serve as a lead compound for drug development targeting various diseases.
  • Materials Science: Its unique electronic properties make it suitable for developing advanced materials.

Studies on the interactions of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide with biological targets are crucial for understanding its mechanism of action. Research suggests that this compound interacts with specific enzymes or receptors, modulating their activity and influencing cellular pathways. Such interactions can lead to physiological responses beneficial in therapeutic contexts .

Several compounds share structural similarities with N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide:

Compound NameStructural FeaturesUnique Properties
N-{2-hydroxy-2-[ (thiophen-3-yl)methyl]propyl}furan-3-carboxamideFuran ring, thiophene ringInvestigated for antimicrobial properties
N-[2-(2-methyl-indolyl)ethyl]thiophene-2-carboxamideIndole moietyKnown for its potential in cancer therapy
Thiophene derivativesThiophene ring structureNotable for electronic properties
Furan derivativesFuran ring structureStudied for bioactive potential

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is unique due to its specific combination of furan and thiophene rings along with a carboxamide group. This structural arrangement imparts distinct chemical properties that differentiate it from other compounds, potentially leading to unique biological activities and applications in various fields.

XLogP3

2

Dates

Last modified: 08-18-2023

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